3-Iodo-alpha-methyl-L-tyrosine I-123

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

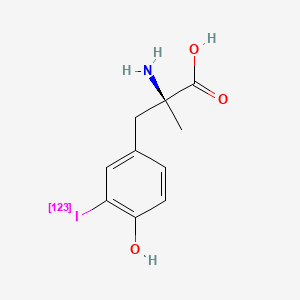

3-Iodo-alpha-methyl-L-tyrosine I-123 is a radiopharmaceutical compound used primarily for imaging purposes in medical diagnostics. It is a modified amino acid derived from tyrosine, labeled with the radioactive isotope iodine-123. This compound is particularly useful in single photon emission computed tomography (SPECT) imaging to study amino acid transport mechanisms in various tissues, including the brain and pancreas .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-alpha-methyl-L-tyrosine I-123 involves the iodination of alpha-methyl-L-tyrosine. The process typically includes the following steps:

Iodination: Alpha-methyl-L-tyrosine is reacted with iodine-123 in the presence of an oxidizing agent such as chloramine-T or iodogen. This step introduces the radioactive iodine into the tyrosine molecule.

Purification: The reaction mixture is purified using techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, ensuring the compound is suitable for clinical use. Automated synthesis modules are often employed to streamline the production process and maintain consistency .

Analyse Chemischer Reaktionen

Types of Reactions

3-Iodo-alpha-methyl-L-tyrosine I-123 primarily undergoes substitution reactions due to the presence of the iodine atom. It is relatively stable and does not easily undergo oxidation or reduction under normal physiological conditions .

Common Reagents and Conditions

Oxidizing Agents: Chloramine-T, iodogen

Solvents: Aqueous solutions, organic solvents like methanol or ethanol

Conditions: Mild temperatures, neutral to slightly acidic pH

Major Products Formed

The major product formed from the iodination reaction is this compound itself. There are minimal by-products due to the specificity of the iodination reaction .

Wissenschaftliche Forschungsanwendungen

3-Iodo-alpha-methyl-L-tyrosine I-123 has several applications in scientific research:

Medical Imaging: Used in SPECT imaging to study amino acid transport in the brain and pancreas.

Cancer Research: Utilized to investigate the uptake and transport of amino acids in tumor cells, aiding in the development of targeted therapies.

Neuroscience: Employed to study the transport mechanisms of amino acids in the brain, providing insights into neurological diseases and conditions.

Wirkmechanismus

The mechanism of action of 3-Iodo-alpha-methyl-L-tyrosine I-123 involves its uptake by amino acid transporters in cells. The compound is selectively transported into cells via L-type amino acid transporters, which are upregulated in many tumors and certain tissues. Once inside the cells, the radioactive iodine-123 emits gamma rays, which can be detected by SPECT imaging to visualize the distribution and accumulation of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Iodo-D-tyrosine: Another iodinated tyrosine derivative used for imaging purposes.

L-3-[123I]Iodo-alpha-methyl-tyrosine: A similar compound used in SPECT imaging for brain and tumor studies.

Uniqueness

3-Iodo-alpha-methyl-L-tyrosine I-123 is unique due to its high selectivity for L-type amino acid transporters and its stability against enzymatic deiodination. This makes it particularly effective for imaging applications, providing clear and accurate results .

Eigenschaften

CAS-Nummer |

72156-82-2 |

|---|---|

Molekularformel |

C10H12INO3 |

Molekulargewicht |

317.11 g/mol |

IUPAC-Name |

(2S)-2-amino-3-(4-hydroxy-3-(123I)iodanylphenyl)-2-methylpropanoic acid |

InChI |

InChI=1S/C10H12INO3/c1-10(12,9(14)15)5-6-2-3-8(13)7(11)4-6/h2-4,13H,5,12H2,1H3,(H,14,15)/t10-/m0/s1/i11-4 |

InChI-Schlüssel |

KPOIUSXAPUHQNA-MGFXOQGHSA-N |

Isomerische SMILES |

C[C@](CC1=CC(=C(C=C1)O)[123I])(C(=O)O)N |

Kanonische SMILES |

CC(CC1=CC(=C(C=C1)O)I)(C(=O)O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.